ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.: 113697-57-7
Cat. No.: VC4845586
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113697-57-7 |
|---|---|
| Molecular Formula | C15H18N2O3S |
| Molecular Weight | 306.38 |
| IUPAC Name | ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(21)17-13(12)10-5-7-11(19-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,21) |
| Standard InChI Key | YZSCTNNFIRCYLX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OC)C |
Introduction
Chemical Identity and Nomenclature
Molecular Formula and Structural Features
The compound has the molecular formula C15H18N2O5S, confirmed by multiple spectroscopic methods and crystallographic analyses . Its IUPAC name, ethyl 6-(4-hydroxy-3-methoxyphenyl)-4-methyl-2-oxo-5,6-dihydro-1H-pyrimidine-5-carboxylate, reflects the ester functional group at position 5, a methoxyphenyl substituent at position 4, and a sulfanylidene group at position 2 . The SMILES notation, CCOC(=O)C1C(NC(=S)N=C1C)C2=CC(=C(C=C2)OC)O, provides a detailed representation of its connectivity .
Synonyms and Registry Numbers
Common synonyms include:
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Ethyl 4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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BDBM112645 .
The PubChem CID is 91899694, and the CAS registry number is 161374-07-8 .
Synthesis and Reaction Mechanisms
Cyclocondensation Methodology
The compound is synthesized via a modified Biginelli reaction, involving thiourea, ethyl 3-oxobutanoate, and 4-methoxybenzaldehyde under acidic conditions . The reaction proceeds through a three-component cyclocondensation mechanism:
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Formation of the enolate: Ethyl 3-oxobutanoate reacts with the acid catalyst to form an enolate.
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Nucleophilic attack: The enolate attacks the protonated aldehyde (4-methoxybenzaldehyde), forming a β-ketoester intermediate.
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Cyclization: Thiourea reacts with the intermediate, leading to ring closure and formation of the tetrahydropyrimidine core .
Reaction Conditions and Yield
Table 1: Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | HCl or acetic anhydride |
| Temperature | 100–120°C |
| Reaction Time | 4–6 hours |
| Yield | 78–85% |
Structural Characteristics
Crystallographic Analysis
X-ray diffraction studies reveal a twist-boat conformation in the tetrahydropyrimidine ring, with a dihedral angle of 77.48° between the aryl and pyrimidine rings . Key bond lengths and angles include:
Hydrogen Bonding and Crystal Packing
The crystal structure is stabilized by:
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N–H···O interactions: Forming infinite chains along the b-axis (N···O distance: 2.89 Å) .
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C–H···O interactions: Creating centrosymmetric dimers (C···O distance: 3.12 Å) .
Table 2: Intermolecular Interactions
| Interaction Type | Distance (Å) | Geometry |
|---|---|---|
| N–H···O | 2.89 | Linear (175°) |
| C–H···O | 3.12 | Bent (145°) |
Spectroscopic and Computational Analysis
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (100 MHz, DMSO-d₆):
DFT Studies
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level reveal:
Table 3: Computational Data
| Parameter | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.9 eV |
| Dipole Moment | 4.8 Debye |
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